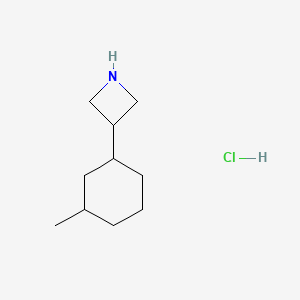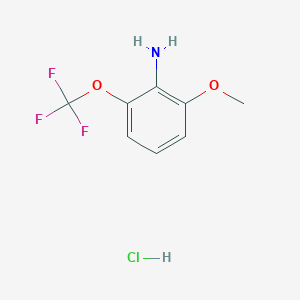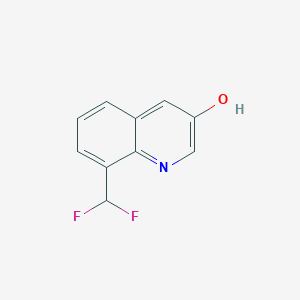
8-(Difluoromethyl)quinolin-3-ol
Overview
Description
8-(Difluoromethyl)quinolin-3-ol is a chemical compound with the molecular formula C10H7F2NO . It has a molecular weight of 195.17 and is also known by its IUPAC name, 8-(difluoromethyl)-3-quinolinol .
Molecular Structure Analysis
The InChI code for 8-(Difluoromethyl)quinolin-3-ol is 1S/C10H7F2NO/c11-10(12)8-3-1-2-6-4-7(14)5-13-9(6)8/h1-5,10,14H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8-(Difluoromethyl)quinolin-3-ol has a molecular weight of 195.17 .Scientific Research Applications
Liquid-Phase Separation of Elements
8-(Difluoromethyl)quinolin-3-ol derivatives have been used for the separation of various elements. A study by Geckeler et al. (1990) showed the use of a water-soluble quinolin-8-ol polymer in conjunction with membrane filtration for the separation of metal ions, especially in acidic solutions. This polymer exhibited higher retention capability for charged metal ions like Zr, Nb, W, and Bi, making it effective for separating them from ions that do not form stable quinolinolates (Geckeler et al., 1990).
Anti-Corrosion Properties
Douche et al. (2020) investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives in hydrochloric acid for mild steel. They found that these compounds were effective cathodic inhibitors and provided significant protection against corrosion (Douche et al., 2020).
Enhanced Fluorescence Emission
Suliman et al. (2014) synthesized new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives and noted strong fluorescence emission from their aluminum complexes. This enhanced fluorescence compared to the parent compound opens up potential applications in materials science, especially in light-emitting devices (Suliman et al., 2014).
Antimicrobial and Antimalarial Potential
Kumar et al. (2022) explored the antimicrobial and antimalarial potential of hydrazonomethyl-quinolin-8-ol and pyrazol-3-yl-quinolin-8-ol derivatives. These compounds demonstrated significant potency against various fungal and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antimalarial activity against Plasmodium falciparum strains (Kumar et al., 2022).
Preconcentration of Chromium in Seawater
A method developed by Isshiki et al. (1989) utilized quinolin-8-ol for the selective collection of chromium(III) and chromium(VI) in seawater. This complexation with quinolin-8-ol and adsorption on macroporous resin proved effective for chromium determination in environmental samples (Isshiki et al., 1989).
properties
IUPAC Name |
8-(difluoromethyl)quinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-3-1-2-6-4-7(14)5-13-9(6)8/h1-5,10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOZBOGNJWPRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethyl)quinolin-3-ol | |
CAS RN |
1261601-05-1 | |
| Record name | 8-(difluoromethyl)quinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



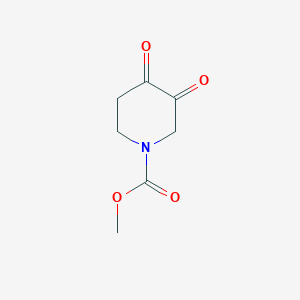
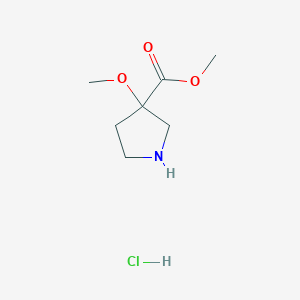

![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
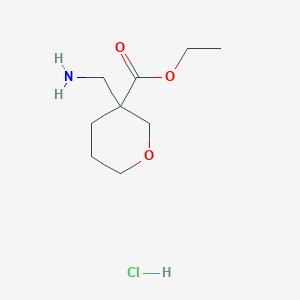


![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)
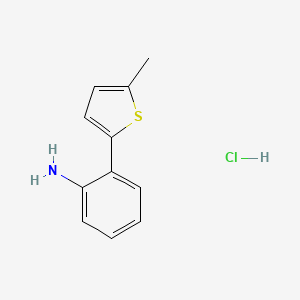
![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one hydrochloride](/img/structure/B1435811.png)
